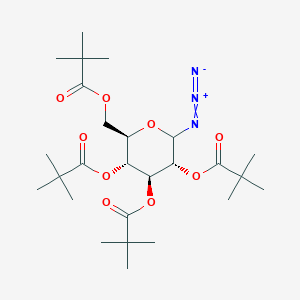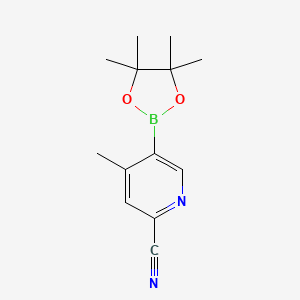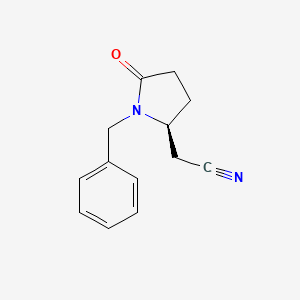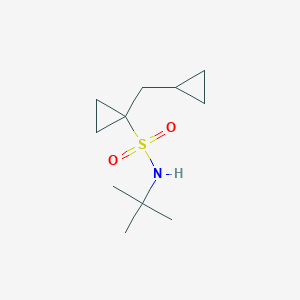
2-Chloro-1-fluoro-4-(trichloromethoxy)benzene
Overview
Description
2-Chloro-1-fluoro-4-(trichloromethoxy)benzene, also known as 4-chloro-1-fluoro-3-trichloromethoxybenzene, is an important fluorinated aromatic compound. It is a colorless solid that is insoluble in water but soluble in organic solvents. It is used as a building block for the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, dyes, and other chemicals. It is also used as an intermediate in the synthesis of other compounds.
Scientific Research Applications
2-Chloro-1-fluoro-4-(trichloromethoxy)benzene has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals, pesticides, dyes, and other chemicals. It has also been used in the synthesis of other compounds, such as polymers, surfactants, and dyes. It has been used in the study of catalytic reactions, as well as in the synthesis of novel materials.
Mechanism Of Action
2-Chloro-1-fluoro-4-(trichloromethoxy)benzene is an important fluorinated aromatic compound. It is used as a building block for the synthesis of a variety of organic compounds. The mechanism of action of the compound is based on the fact that it is a fluorinated aromatic compound. It has an electron-withdrawing ability that increases the reactivity of the compound and allows it to participate in a variety of reactions.
Biochemical And Physiological Effects
2-Chloro-1-fluoro-4-(trichloromethoxy)benzene has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as pharmaceuticals, pesticides, dyes, and other chemicals. It has also been used in the study of catalytic reactions, as well as in the synthesis of novel materials. The biochemical and physiological effects of 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene are not well understood. However, it is known that it can interact with proteins and other biomolecules, and that it can affect the activity of enzymes and other proteins.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene in lab experiments include its low cost, its availability, and its stability. It is also relatively non-toxic and is easily handled in the laboratory. The main limitation of using this compound in lab experiments is its low reactivity, which can make it difficult to use in certain reactions.
Future Directions
The future directions for the use of 2-Chloro-1-fluoro-4-(trichloromethoxy)benzene are varied and exciting. It could be used in the development of new pharmaceuticals, pesticides, dyes, and other chemicals. It could also be used in the synthesis of novel materials and in the study of catalytic reactions. It could also be used in the development of new analytical methods and in the study of protein-ligand interactions. Finally, it could be used in the development of new catalysts for organic synthesis.
properties
IUPAC Name |
2-chloro-1-fluoro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4FO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNTYPCXZBPVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-fluoro-4-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1403757.png)

![[2-(9H-fluoren-2-yldimethylsilyl)phenyl]methanol](/img/structure/B1403761.png)
![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1403763.png)
![6-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403769.png)
![tert-Butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1403770.png)


![tert-Butyl 3-[1-methyl-3-(4-benzyl-2-oxo-1,3-oxazol-idin-3-yl)-3-oxopropyl]indole-1-carboxylate](/img/structure/B1403774.png)